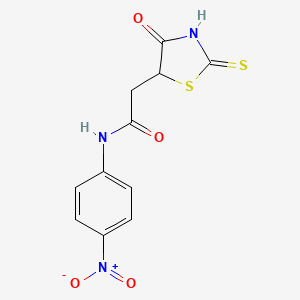

2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide

Description

2-(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide is a heterocyclic compound featuring a thiazolidinone core fused with a 4-nitrophenyl acetamide moiety. Its structure exhibits tautomerism, existing as an equilibrium mixture of imino (3d-I) and amino (3d-A) tautomers in a 1:1 ratio, as confirmed by ¹H NMR analysis . This compound is synthesized via Hantzsch cyclization or related methods, often yielding amorphous solids characterized by FTIR, NMR, and mass spectrometry .

Properties

IUPAC Name |

N-(4-nitrophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4S2/c15-9(5-8-10(16)13-11(19)20-8)12-6-1-3-7(4-2-6)14(17)18/h1-4,8H,5H2,(H,12,15)(H,13,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBQWJQKHIRNOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC2C(=O)NC(=S)S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801193272 | |

| Record name | 5-Thiazolidineacetamide, N-(4-nitrophenyl)-4-oxo-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801193272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142200-43-8 | |

| Record name | 5-Thiazolidineacetamide, N-(4-nitrophenyl)-4-oxo-2-thioxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142200-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazolidineacetamide, N-(4-nitrophenyl)-4-oxo-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801193272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

Introduction of the Mercapto Group: The mercapto group is introduced via thiolation reactions, often using reagents like thiourea.

Attachment of the Nitrophenyl Group: The nitrophenyl group is incorporated through nitration reactions, typically involving nitric acid and sulfuric acid.

Final Assembly: The final compound is assembled through acylation reactions, where the acetamide group is attached to the thiazole ring.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and strong acids or bases for hydrolysis. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis. The pathways involved often include disruption of cellular processes and induction of oxidative stress.

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., OCH₃ in ) may reduce reactivity but improve solubility.

- Halogen substituents (Br, Cl in ) introduce steric and electronic effects, altering molecular interactions.

Spectral and Structural Characterization

- ¹H/¹³C NMR : The target compound’s tautomerism is evident in split signals for NH and SH groups . Analogs like 12cb and 4bc show distinct aromatic and amide proton shifts, correlating with substituent electronic effects.

- FTIR: Strong absorption bands at 1680–1720 cm⁻¹ confirm carbonyl (C=O) groups in thiazolidinone and acetamide moieties .

- X-ray Crystallography: Used for orcinolic derivatives (e.g., B1 ), revealing planarity and torsion angles critical for molecular packing.

Key Differentiators of the Target Compound

Tautomerism: Unique 1:1 imino/amino equilibrium , absent in most analogs, may influence stability and binding dynamics.

Synthetic Flexibility : Compatibility with Hantzsch cyclization allows modular substitution, unlike maleimide-dependent routes .

Biological Activity

The compound 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide is a thiazole derivative known for its diverse biological activities. Thiazole compounds have been extensively studied due to their potential as therapeutic agents against various diseases, including cancer and infectious diseases. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential applications in medicine.

Chemical Structure

The chemical formula for 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide is . The compound features a thiazole ring that contributes significantly to its biological properties.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that thiazole-containing compounds could induce apoptosis in cancer cells through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins like Bcl-2 .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thiazole Derivative A | HeLa | 10.5 |

| Thiazole Derivative B | MCF7 | 15.8 |

| 2-(2-Mercapto...) | A431 | <20 |

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. The compound has been tested against various bacterial strains and has shown promising results. In vitro studies suggest that it possesses significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their chemical structure. Key factors include:

- Substituents on the Thiazole Ring : Electron-donating groups can enhance activity by stabilizing reactive intermediates.

- Positioning of the Nitro Group : The presence of a nitro group at the para position (as in this compound) has been associated with increased potency against cancer cells due to enhanced electron affinity and subsequent interactions with cellular targets.

- Mercapto Group : The thiol group contributes to the overall reactivity and biological interactions of the molecule.

Case Studies

- Study on Antitumor Effects : A recent investigation evaluated the anticancer efficacy of various thiazole derivatives, including this compound, against human glioblastoma cells. Results indicated that modifications in the phenyl ring significantly affected cytotoxicity levels.

- Antimicrobial Testing : Another study assessed the antimicrobial properties of several thiazole derivatives using disc diffusion methods, where 2-(2-mercapto...) showed inhibition zones comparable to standard antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.